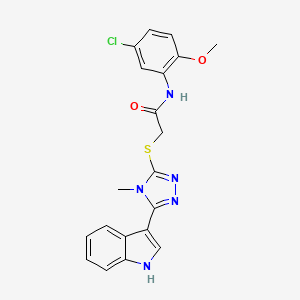

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with an indole moiety at position 5, a methyl group at position 4, and a thio-linked acetamide group terminating in a 5-chloro-2-methoxyphenyl ring. Indole-containing heterocycles are known for their roles in enzyme inhibition and anticancer activity due to their ability to engage in π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2S/c1-26-19(14-10-22-15-6-4-3-5-13(14)15)24-25-20(26)29-11-18(27)23-16-9-12(21)7-8-17(16)28-2/h3-10,22H,11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDRZLFFKKHTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antibacterial Activity

Research indicates that the triazole derivatives exhibit significant antibacterial properties. For example, studies have shown that compounds with triazole rings demonstrate potent activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected derivatives are summarized below:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | Staphylococcus aureus |

| Triazole derivative 2 | 0.5 | Escherichia coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

These findings suggest potential therapeutic applications in treating bacterial infections.

Antifungal Activity

The compound has also shown antifungal efficacy, particularly against Candida albicans , with MIC values comparable to standard antifungal agents. This suggests its potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound is supported by multiple studies indicating its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that certain derivatives significantly reduce the viability of various cancer cell lines. The mechanisms attributed to its anticancer activity include:

- Inhibition of Enzymes : The triazole moiety may inhibit enzymes involved in cell wall synthesis.

- Interference with Nucleic Acid Synthesis : Indole derivatives may disrupt nucleic acid synthesis in cancer cells.

- Molecular Docking Studies : These studies suggest strong binding affinities to target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- A study demonstrated that triazole derivatives effectively inhibited the growth of resistant bacterial strains, suggesting their utility in overcoming antibiotic resistance.

- Another investigation revealed that indole-based compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a promising therapeutic window.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Heterocycle: The target compound’s 1,2,4-triazole core differs from the 1,3,4-oxadiazole in compound 8g . Triazoles generally exhibit greater metabolic stability and hydrogen-bonding capacity compared to oxadiazoles, which may enhance bioavailability .

Substituent Effects: Indole vs. Phenyl/Pyrrole: The indole group in the target compound and 8g facilitates π-π stacking and hydrophobic interactions, critical for binding to biological targets like kinases or cyclooxygenase . Pyrrole or naphthalene substituents (e.g., in ) may offer alternative interaction profiles but with reduced aromatic surface area.

Biological Activity Trends :

- Indole-triazole hybrids (e.g., target compound, ) are associated with anticancer activity, possibly due to dual inhibition of tubulin and topoisomerases .

- Oxadiazole derivatives (e.g., 8g) show stronger enzyme inhibition, attributed to their planar structure and sulfur atom’s electron-deficient nature .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves sequential reactions: (i) formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides, (ii) introduction of the indole moiety through nucleophilic substitution or coupling reactions, and (iii) thioacetamide linkage via thiol-alkylation. Key optimizations include controlling pH (6.5–7.5) during cyclization and using polar aprotic solvents (e.g., DMF) for coupling steps to enhance yields (70–85%). Temperature control (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what spectral signatures are characteristic?

- Methodological Answer :

- ¹H/¹³C NMR : Expect peaks for indole NH (~δ 10.5 ppm), triazole protons (δ 7.8–8.2 ppm), and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons in the 5-chloro-2-methoxyphenyl group appear at δ 6.9–7.4 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (3200–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (~495–500 g/mol) .

Q. What preliminary biological assays are appropriate for evaluating anticancer and anti-inflammatory potential?

- Methodological Answer :

- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values. The indole and triazole moieties may inhibit tubulin polymerization or kinase activity .

- Anti-inflammatory : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Triazole derivatives often target COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Data Reconciliation : Cross-validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. If discrepancies arise, re-examine ligand protonation states or solvation effects in simulations.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance (e.g., EGFR or MAPK pathways). Triazole derivatives may exhibit off-target effects due to promiscuous binding .

Q. What crystallographic refinement strategies using SHELX programs are recommended for structural determination?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXT (for solution) and SHELXL (for refinement) are optimal.

- Refinement Tips : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S). Use the SQUEEZE tool in PLATON to model disordered solvent .

Q. What computational approaches are suitable for studying electronic properties or target interactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09/B3LYP/6-311G(d,p) to analyze frontier molecular orbitals (FMOs) and nonlinear optical (NLO) properties. Triazole-thioacetamide derivatives often exhibit high polarizability due to π-conjugation .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns) with GROMACS. Monitor RMSD and hydrogen-bond persistence with targets like tubulin or kinases .

Q. How can SAR studies identify critical functional groups using derivatives?

- Methodological Answer :

- Derivative Design : Synthesize analogs with substitutions at the indole C3, triazole N4, or methoxyphenyl positions. For example, replace Cl with F or methoxy with ethoxy to assess steric/electronic effects .

- Bioactivity Correlation : Use 2D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent descriptors (Hammett σ, logP) with IC₅₀ values. Triazole ring methylation often enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.